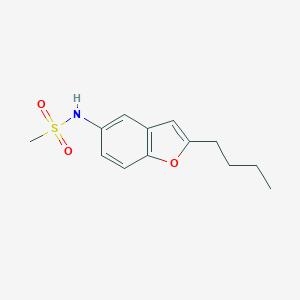

N-(2-butylbenzofuran-5-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(2-butyl-1-benzofuran-5-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-3-4-5-12-9-10-8-11(14-18(2,15)16)6-7-13(10)17-12/h6-9,14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACDESLXZXBASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(O1)C=CC(=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432232 | |

| Record name | N-(2-Butyl-1-benzofuran-5-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437652-07-8 | |

| Record name | N-(2-Butyl-1-benzofuran-5-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(2-butylbenzofuran-5-yl)methanesulfonamide" properties and characteristics

An In-Depth Technical Guide to N-(2-butylbenzofuran-5-yl)methanesulfonamide: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 437652-07-8) is a sulfonamide derivative built upon a benzofuran scaffold.[1] This molecule holds significant interest for researchers, scientists, and drug development professionals, primarily functioning as a crucial chemical intermediate in the synthesis of more complex pharmaceutical agents, most notably the antiarrhythmic drug Dronedarone.[1] Its structure, which combines the biologically significant benzofuran ring system with the versatile methanesulfonamide functional group, also makes it a compound of interest for pharmacological research into potential anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, validated synthetic and purification protocols, analytical characteristics, and its established and potential roles within medicinal chemistry. The content is structured to provide not just data, but also the scientific rationale behind its synthesis and application, reflecting the perspective of a senior application scientist.

Part 1: Physicochemical and Structural Characteristics

The unique properties of this compound arise from the synergistic combination of its three core components: a heterocyclic aromatic benzofuran system, a flexible n-butyl aliphatic chain at the 2-position, and a methanesulfonamide moiety at the 5-position. The benzofuran core imparts a degree of rigidity and high lipid solubility, a common feature in many bioactive molecules.[3] The methanesulfonamide group is a critical pharmacophore that can significantly influence solubility, metabolic stability, and target binding by acting as a hydrogen bond donor and acceptor.[4][5]

Chemical Structure

Caption: Chemical structure of this compound.

Core Properties Summary

| Property | Value | Reference(s) |

| CAS Number | 437652-07-8 | [6][7][8] |

| Molecular Formula | C₁₃H₁₇NO₃S | [1][7][8] |

| Molecular Weight | 267.35 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point | 145-148°C | [7] |

| Solubility | Freely soluble in DMSO and DMF; slightly soluble in ethanol and water | [6][7] |

| Purity (Typical) | ≥99.0% (by HPLC) | [7] |

| Storage Conditions | 2-8°C under an inert atmosphere | [7] |

Part 2: Synthesis and Purification

The synthesis of this compound is a well-documented process, often starting from precursors like 2-butyl-5-nitrobenzofuran.[9] The general strategy involves the formation of the 5-amino-2-butylbenzofuran intermediate, followed by sulfonylation. This approach is robust and scalable, making it suitable for both laboratory research and industrial production.

Synthetic Workflow Overview

Caption: Key stages in the synthesis from 2-butyl-5-nitrobenzofuran.

Detailed Experimental Protocol: Synthesis via Sulfonylation of 2-Butyl-5-aminobenzofuran

This protocol describes a reliable, two-step laboratory-scale synthesis starting from the commercially available 2-butyl-5-nitrobenzofuran.

Step 1: Reduction of 2-Butyl-5-nitrobenzofuran to 2-Butyl-5-aminobenzofuran

-

Rationale: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, yielding the desired amine with minimal byproducts. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity.

-

Procedure:

-

To a hydrogenation flask, add 2-butyl-5-nitrobenzofuran (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

-

Seal the flask and purge the system with nitrogen gas before introducing hydrogen gas (typically via a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Once complete, carefully purge the system again with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield crude 2-butyl-5-aminobenzofuran, which can often be used in the next step without further purification.

-

Step 2: Sulfonylation of 2-Butyl-5-aminobenzofuran

-

Rationale: The nucleophilic amine readily reacts with the electrophilic methanesulfonyl chloride (MsCl) to form the stable sulfonamide bond. A non-nucleophilic base, such as pyridine or triethylamine, is required to act as a solvent and to neutralize the HCl byproduct generated during the reaction.

-

Procedure:

-

Dissolve the crude 2-butyl-5-aminobenzofuran (1.0 eq) in pyridine or dichloromethane (DCM) at 0°C (ice bath).

-

Slowly add methanesulfonyl chloride (MsCl, approx. 1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction by slowly adding water or dilute HCl.

-

If DCM was used as the solvent, perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

If pyridine was used, dilute the mixture with ethyl acetate and perform similar washes.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification

-

Rationale: Crystallization is an effective method for purifying the final compound, leveraging its crystalline nature and differential solubility in a mixed solvent system to remove impurities.[1]

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Slowly add a non-polar solvent, such as hexane, until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator to maximize crystal formation.

-

Collect the resulting white to off-white crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

-

Assess purity using HPLC (≥99.0% is typically achievable) and confirm the structure via spectroscopic methods.[7]

-

Part 3: Analytical Characterization

Structural confirmation and purity assessment are critical. The following table summarizes the expected spectral data for this compound based on its known structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals in the ~7.0-7.5 ppm range. Benzofuran C3-H: A singlet around 6.5 ppm. NH Proton: A broad singlet, chemical shift variable depending on solvent and concentration. Butyl Chain: A triplet (~2.8 ppm, α-CH₂), a multiplet (~1.7 ppm, β-CH₂), a multiplet (~1.4 ppm, γ-CH₂), and a triplet (~0.9 ppm, δ-CH₃). Methanesulfonyl Protons: A sharp singlet around 3.0 ppm (3H). |

| ¹³C NMR | Aromatic/Benzofuran Carbons: Multiple signals in the ~110-160 ppm range. Butyl Chain Carbons: Signals in the aliphatic region ~13-30 ppm. Methanesulfonyl Carbon: A signal around 40 ppm. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 268.1. [M+Na]⁺: Expected at m/z 290.1. |

| IR Spectroscopy | N-H Stretch: A band around 3200-3300 cm⁻¹. S=O Asymmetric/Symmetric Stretch: Strong bands around 1320-1350 cm⁻¹ and 1150-1170 cm⁻¹. C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹. C=C Aromatic Stretch: Bands around 1600 cm⁻¹ and 1450 cm⁻¹. |

Part 4: Role in Medicinal Chemistry and Potential Biological Activity

While primarily valued as a synthetic intermediate, the structural motifs of this compound place it within a class of compounds with high potential for biological activity.

The Privileged Benzofuran Scaffold

The benzofuran ring is considered a "privileged scaffold" in medicinal chemistry.[3] This is due to its frequent appearance in natural products and synthetic compounds that exhibit a wide array of pharmacological effects.[10][11][12] Benzofuran derivatives have been developed and investigated as anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory agents.[11][13] Their mechanism of action is diverse, ranging from the inhibition of protein kinases like CDK2 and Src kinase to the disruption of tubulin polymerization.[3]

The Versatile Methanesulfonamide Group

The methanesulfonamide moiety is a cornerstone of modern drug design.[4] Its ability to act as a bioisosteric replacement for carboxylic acids or phenols can dramatically improve a drug candidate's pharmacokinetic profile.[4] Crucially, the sulfonamide group is an excellent hydrogen bond donor and acceptor, a feature essential for binding to many biological targets, particularly the hinge region of protein kinases.[4] This has led to its incorporation into numerous approved drugs, including kinase inhibitors and selective COX-2 inhibitors.[4][5]

Hypothesized Mechanism of Action: Kinase Inhibition

Given the presence of the methanesulfonamide group, a plausible hypothesis is that this compound or its derivatives could function as kinase inhibitors. Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Kinase inhibitors typically compete with ATP for binding in a pocket on the enzyme. The sulfonamide's N-H group can form a critical hydrogen bond with a backbone carbonyl in the kinase's "hinge region," anchoring the inhibitor in the active site.

Caption: Hypothetical binding of a sulfonamide inhibitor in a kinase active site.

This compound serves as a valuable building block for developing such targeted therapies.[7] Its exploration may lead to the discovery of novel therapeutic agents for a variety of disorders.[1][2]

Conclusion

This compound is more than a mere synthetic intermediate; it is a molecule at the intersection of practical synthesis and potential pharmacology. Its well-defined physicochemical properties and robust synthetic pathways make it a reliable building block for complex drug molecules like Dronedarone. Furthermore, its constituent benzofuran and methanesulfonamide moieties ground it firmly in areas of active drug discovery research. This guide has provided the core technical knowledge necessary for researchers to effectively synthesize, characterize, and strategically utilize this versatile compound in their drug development endeavors.

References

- 1. This compound Supplier [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. kuujia.com [kuujia.com]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Butyl-5-[methanesulfonamido]benzofuran | CymitQuimica [cymitquimica.com]

- 9. BR0116067B1 - Methanesulfonamido-benzofuran derivative, its preparation process and its use as a synthesis intermediate - Google Patents [patents.google.com]

- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. scienceopen.com [scienceopen.com]

- 12. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(2-butylbenzofuran-5-yl)methanesulfonamide: A Key Intermediate in Dronedarone Synthesis

Introduction

N-(2-butylbenzofuran-5-yl)methanesulfonamide, identified by CAS number 437652-07-8, is a sulfonamide derivative featuring a benzofuran core.[1] This molecule has garnered significant attention within the pharmaceutical industry, not as a therapeutic agent itself, but as a pivotal intermediate in the synthesis of Dronedarone.[1] Dronedarone is a potent antiarrhythmic drug used in the management of atrial fibrillation and atrial flutter.[2] The structural integrity and purity of this compound are therefore critical to the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and its crucial role in the manufacturing of Dronedarone. We will also explore the broader biological context of the benzofuran and sulfonamide moieties that constitute this important compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and reaction optimization.

| Property | Value | Source |

| CAS Number | 437652-07-8 | [3][4] |

| Molecular Formula | C₁₃H₁₇NO₃S | [3][4] |

| Molecular Weight | 267.35 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 145-148°C | [6] |

| Solubility | Freely soluble in DMSO and DMF; slightly soluble in ethanol | [6] |

| Purity (typical) | ≥99.0% (by HPLC) | [6] |

Synthesis and Purification

The synthesis of this compound is a key step in the overall production of Dronedarone. The most common synthetic route involves the reaction of 2-butyl-5-aminobenzofuran with methanesulfonyl chloride.[1][7]

Synthetic Workflow

The following diagram illustrates a common synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

2-butyl-5-aminobenzofuran

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable acid acceptor)

-

Dichloromethane (or another suitable apolar solvent)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a suitable reaction vessel, dissolve 2-butyl-5-aminobenzofuran in dichloromethane.

-

Add triethylamine to the solution. This acts as an acid acceptor to neutralize the hydrochloric acid byproduct of the reaction.[7]

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add methanesulfonyl chloride to the cooled solution while maintaining the temperature.

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Crystallization is the preferred method for purifying this compound to the high degree required for pharmaceutical applications.[1]

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until turbidity is observed.

-

Allow the solution to cool to room temperature, and then place it in a refrigerator to facilitate complete crystallization.

-

Collect the crystalline solid by filtration.

-

Wash the crystals with a cold mixture of ethyl acetate and hexane.

-

Dry the purified this compound under vacuum.

The purity of the final product should be confirmed using analytical techniques such as HPLC, with typical specifications being ≥99.0%.[6]

Role in Dronedarone Synthesis

This compound is a critical building block in the synthesis of Dronedarone. The subsequent step involves a Friedel-Crafts acylation reaction with 4-(3-dibutylaminopropoxy)benzoyl chloride.[8]

Dronedarone Synthesis Workflow

The following diagram illustrates the position of this compound in the Dronedarone synthesis pathway.

Caption: Role of the title compound in Dronedarone synthesis.

Reaction Protocol: Dronedarone Formation

-

This compound and 4-(3-dibutylaminopropoxy)benzoyl chloride are reacted in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8]

-

The reaction is typically carried out in a suitable solvent like dichloromethane at a controlled temperature.[8]

-

Following the reaction, a workup procedure is performed to isolate the Dronedarone free base.

-

The free base can then be converted to its hydrochloride salt, which is the common pharmaceutical form.[8]

Biological Context and Potential Significance

While this compound is primarily valued as a synthetic intermediate, its structural motifs, the benzofuran ring and the sulfonamide group, are present in a wide range of biologically active molecules.

-

Benzofuran Derivatives: The benzofuran scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

-

Sulfonamides: The sulfonamide functional group is a well-established pharmacophore, most famously found in sulfa drugs, which are antimicrobial agents. This group is also a key component in various other classes of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.

Although specific biological activity data for this compound is not extensively reported in the literature, its role as a precursor to Dronedarone places it in the context of cardiovascular drug development. The biological activity of Dronedarone is well-characterized; it is a multi-channel blocker that affects potassium, sodium, and calcium channels, and also has anti-adrenergic properties.[2]

Conclusion

This compound is a compound of significant industrial importance, serving as a cornerstone in the synthesis of the antiarrhythmic drug Dronedarone. Its efficient synthesis and rigorous purification are paramount to ensuring the quality and safety of the final pharmaceutical product. While not a therapeutic agent in its own right, its chemical properties and reactivity make it an indispensable component in the production of a life-saving medication. Further research into the biological activities of Dronedarone intermediates could potentially unveil novel pharmacological properties, but its current and primary value lies firmly in the domain of pharmaceutical manufacturing.

References

- 1. This compound Supplier [benchchem.com]

- 2. Dronedarone: an amiodarone analog for the treatment of atrial fibrillation and atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dronedarone synthesis - chemicalbook [chemicalbook.com]

- 4. WO2012032545A1 - Processes for preparing dronedarone and its intermediates - Google Patents [patents.google.com]

- 5. Organic Synthesis International: DRONEDARONE [organicsynthesisinternational.blogspot.com]

- 6. nbinno.com [nbinno.com]

- 7. CA2429422C - Methanesulphonamido-benzofuran, preparation method and use thereof as synthesis intermediate - Google Patents [patents.google.com]

- 8. EP2371808A1 - Process for preparing dronedarone - Google Patents [patents.google.com]

N-(2-butylbenzofuran-5-yl)methanesulfonamide: A Comprehensive Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(2-butylbenzofuran-5-yl)methanesulfonamide, a key intermediate in contemporary pharmaceutical synthesis. We will delve into its molecular characteristics, synthesis protocols, and its significant role in the development of therapeutic agents, supported by field-proven insights and authoritative references.

Core Molecular and Physicochemical Profile

This compound is a sulfonamide derivative characterized by a benzofuran core. A butyl group is substituted at the 2-position, and a methanesulfonamide moiety is attached at the 5-position.[1] This unique combination of a heterocyclic aromatic system with alkyl and sulfonamide functional groups underpins its utility in medicinal chemistry.[1]

Molecular Structure and Weight

The fundamental identity of a chemical compound lies in its structure and molecular weight. These parameters are critical for reaction stoichiometry, analytical characterization, and computational modeling.

Molecular Formula: C₁₃H₁₇NO₃S[1][2][3][4][5][6][7]

Molecular Weight: The calculated molecular weight of this compound is approximately 267.34 g/mol .[3][4][7] Different sources may report slightly varied weights due to rounding or the inclusion of isotopic masses, with values such as 267.35 g/mol also being cited.[1][5][6]

Chemical Identifiers:

-

IUPAC Name: N-(2-butyl-1-benzofuran-5-yl)methanesulfonamide[6]

The structural arrangement of this compound is depicted below:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are essential for designing synthetic routes, purification strategies, and formulation development.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [2][5] |

| Odor | Odorless | [5] |

| Melting Point | 145-148°C | [5] |

| Solubility | Freely soluble in DMSO and DMF; slightly soluble in ethanol | [5] |

| Purity (HPLC) | ≥99.0% | [5] |

| Storage | 2-8°C in a refrigerator, stable under an inert atmosphere | [4][5] |

Synthesis and Chemical Reactivity

This compound is primarily recognized as a crucial intermediate in the synthesis of Dronedarone, an antiarrhythmic agent used for the management of atrial fibrillation and atrial flutter.[1] Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Synthetic Pathways

Several synthetic routes for the preparation of this compound and its derivatives have been developed, often detailed in patent literature.[8][9] A generalized workflow for its synthesis is outlined below. The causality behind these steps lies in the strategic construction of the benzofuran ring system followed by the introduction of the sulfonamide group.

Caption: Generalized synthetic workflow for this compound.

A more detailed, yet still illustrative, protocol is as follows:

Step 1: Synthesis of the Benzofuran Core The synthesis often begins with a suitably substituted phenol. The benzofuran ring can be constructed through various methods, such as the reaction of a salicylaldehyde derivative with a chloroacetic ester followed by cyclization. The butyl group at the 2-position can be introduced via a Wittig reaction or a Grignard reaction on a 2-formylbenzofuran intermediate.

Step 2: Nitration and Reduction The benzofuran core is then nitrated to introduce a nitro group at the 5-position. This is a critical step that dictates the final position of the sulfonamide group. The nitro group is subsequently reduced to an amino group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.

Step 3: Sulfonylation The final step involves the reaction of the 5-aminobenzofuran derivative with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to yield this compound. This reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the methanesulfonyl chloride.

Each of these steps requires optimization of solvent, temperature, and reaction time to maximize yield and minimize the formation of byproducts. The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC).[5]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups. The sulfonamide nitrogen can be deprotonated with a strong base, and the aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups. The compound can undergo oxidation and reduction under specific conditions.[1] Its role as an intermediate in the synthesis of Dronedarone involves the acylation of the benzofuran ring.[8]

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as an intermediate in the synthesis of Dronedarone.[1] However, the benzofuran and sulfonamide motifs are present in a wide range of biologically active molecules, suggesting broader potential for this compound and its derivatives.

Role in Dronedarone Synthesis

Dronedarone is a multi-channel blocker that affects cardiac cell membrane ion channels. The synthesis of Dronedarone from this compound involves a Friedel-Crafts acylation at the 3-position of the benzofuran ring, followed by etherification to introduce the side chain responsible for its pharmacological activity. The presence of the methanesulfonamide group is crucial for the overall physicochemical and pharmacokinetic properties of Dronedarone.

Caption: Key steps in the synthesis of Dronedarone from the title compound.

Potential as a Scaffold in Medicinal Chemistry

Beyond its role in Dronedarone synthesis, this compound is of interest for its potential biological activities.[1] Research into related benzofuran and sulfonamide-containing compounds has revealed a wide range of pharmacological properties.

Potential Therapeutic Areas:

-

Anticancer: Benzofuran derivatives have shown promise as anticancer agents by targeting various cellular pathways.[10]

-

Antimicrobial: The sulfonamide group is a well-known pharmacophore in antimicrobial drugs.

-

Anti-inflammatory: Both benzofuran and sulfonamide moieties have been incorporated into compounds with anti-inflammatory activity.[10]

-

Kinase Inhibition: The benzofuran scaffold can serve as a building block for kinase inhibitors in oncology research.[5]

The modular nature of this compound allows for the systematic modification of the butyl group, the sulfonamide moiety, and the benzofuran ring to explore structure-activity relationships (SAR) and develop new therapeutic agents.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical industry. Its well-defined molecular structure and physicochemical properties, coupled with its established role as a key intermediate in the synthesis of Dronedarone, make it a valuable compound for drug development professionals. Furthermore, its potential as a versatile scaffold for the discovery of new therapeutic agents in areas such as oncology and infectious diseases warrants further investigation. This guide has provided a comprehensive technical overview to support researchers and scientists in their endeavors with this important chemical entity.

References

- 1. This compound Supplier [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. 437652-07-8 | this compound - Moldb [moldb.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. nbinno.com [nbinno.com]

- 6. N-(2-Butyl-1-benzofuran-5-yl)methanesulfonamide | C13H17NO3S | CID 9878493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Butyl-5-[methanesulfonamido]benzofuran | 437652-07-8 [chemicalbook.com]

- 8. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]

- 9. WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]

- 10. innospk.com [innospk.com]

Synthesis Pathways for N-(2-butylbenzofuran-5-yl)methanesulfonamide: A Technical Guide

Abstract: This document provides an in-depth technical guide on the synthetic pathways for N-(2-butylbenzofuran-5-yl)methanesulfonamide (CAS No: 437652-07-8), a key intermediate in the development of various pharmacologically active molecules.[1][2] The synthesis is deconstructed through a logical retrosynthetic analysis, focusing on a primary, well-documented pathway that proceeds via the formation of a 2-butyl-5-nitrobenzofuran core, followed by nitro group reduction and subsequent methanesulfonylation. Each stage of the synthesis is examined in detail, elucidating the causality behind experimental choices, providing step-by-step protocols, and summarizing critical reaction parameters. This guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this important benzofuran derivative.

Introduction and Retrosynthetic Strategy

This compound is a sulfonamide derivative built upon a benzofuran scaffold.[3] Its structure is integral to the synthesis of more complex molecules, including the antiarrhythmic drug Dronedarone, where it serves as a crucial precursor.[3][4] The synthesis of this target molecule can be logically approached by disconnecting the methanesulfonamide group, which reveals the primary amine, 2-butylbenzofuran-5-amine, as a key intermediate. This amine is, in turn, most conveniently prepared via the reduction of its corresponding nitro analogue, 2-butyl-5-nitrobenzofuran.

The core challenge, therefore, lies in the efficient construction of the 2-butyl-5-nitrobenzofuran framework. The overall retrosynthetic strategy is outlined below.

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: A Step-by-Step Elucidation

The most practical and frequently cited synthesis proceeds through three main stages, starting from commercially available materials.

Stage 1: Construction of the 2-Butyl-5-nitrobenzofuran Core

The formation of the substituted benzofuran ring is the cornerstone of this synthesis. A robust method involves an intramolecular Wittig-type reaction starting from 4-nitrophenol.[5]

Mechanism Overview:

-

Chloromethylation: 4-Nitrophenol is first activated by reaction with paraformaldehyde and hydrochloric acid to yield 2-chloromethyl-4-nitrophenol.[5]

-

Phosphonium Salt Formation: The resulting benzylic chloride is then treated with triphenylphosphine to form a stable phosphonium salt.[5]

-

Intramolecular Cyclization: The phosphonium salt undergoes a ylide formation in the presence of a base (triethylamine). This ylide is acylated by n-pentanoyl chloride, and the resulting intermediate rapidly cyclizes to form the furan ring, yielding 2-butyl-5-nitrobenzofuran.[5]

Caption: Workflow for 2-butyl-5-nitrobenzofuran synthesis.

An alternative, though more circuitous, route also begins with 4-nitrophenol but proceeds through a Fries rearrangement of 4-nitrophenyl hexanoate, followed by several additional steps including bromination and cyclization to arrive at the same intermediate.[6][7]

Stage 2: Reduction of 2-Butyl-5-nitrobenzofuran

With the core structure established, the next step is the reduction of the aromatic nitro group to a primary amine. This transformation must be performed chemoselectively to avoid altering the furan ring or the butyl side chain.

Causality in Method Selection: Catalytic hydrogenation is the method of choice for this step due to its high efficiency, clean reaction profile, and mild conditions.[8] The use of a palladium catalyst, typically on a carbon support (Pd/C), with hydrogen gas provides excellent yields of the desired 5-amino-2-butylbenzofuran without significant side product formation.[5][9] This method avoids the use of harsh, stoichiometric metal-acid reductants (like Sn/HCl or Fe/HCl) which can complicate purification.

The catalytic cycle, based on the Langmuir-Hinshelwood model, involves the adsorption of both the nitro compound and hydrogen onto the palladium surface, where the reduction occurs, followed by the desorption of the amine product.[10][11]

Stage 3: Methanesulfonylation of 2-Butylbenzofuran-5-amine

The final step is the formation of the sulfonamide linkage. This is a standard nucleophilic substitution reaction where the primary amine (2-butylbenzofuran-5-amine) attacks the electrophilic sulfur atom of a methanesulfonylating agent.

Reaction Control and Rationale: The reaction is typically performed by treating the amine with methanesulfonyl chloride in the presence of a non-nucleophilic organic base, such as triethylamine (Et3N).[4][12]

-

Role of the Base: Triethylamine serves two critical functions: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Temperature Control: The reaction is exothermic and is typically conducted at low temperatures (e.g., below 10°C) to prevent side reactions and ensure controlled formation of the desired monosulfonated product.[4][12] Dichloromethane is a common solvent choice due to its inertness and ability to dissolve the reactants.[8]

Experimental Protocols and Data

The following protocols are synthesized from patent literature and peer-reviewed studies to provide a practical guide for laboratory execution.

Protocol 1: Synthesis of 2-Butyl-5-nitrobenzofuran (9)

This protocol is adapted from the intramolecular Wittig cyclization method.[5]

-

Step A: 2-Chloromethyl-4-nitrophenol: p-Nitrophenol is reacted with paraformaldehyde and concentrated HCl at 50–60°C. The product is isolated with a reported yield of 88%.[5]

-

Step B: 2-Hydroxy-5-nitrobenzyl-triphenylphosphonium chloride: The chloromethyl derivative is refluxed with triphenylphosphine in chloroform to yield the phosphonium salt (94% yield).[5]

-

Step C: 2-Butyl-5-nitrobenzofuran: The phosphonium salt is reacted with n-valeryl chloride (pentanoyl chloride) in toluene, catalyzed by triethylamine. The reaction yields the final product after workup (82% yield).[5]

Protocol 2: Synthesis of 2-Butylbenzofuran-5-amine (15)

This protocol describes the catalytic hydrogenation of the nitro-intermediate.

-

Charge a suitable pressure vessel with 2-butyl-5-nitrobenzofuran and a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to a pressure of 3-5 bar.

-

Stir the reaction mixture at room temperature until hydrogen uptake ceases (monitored by pressure drop or TLC/HPLC analysis).

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-butylbenzofuran-5-amine, which can be used directly in the next step.[8]

Protocol 3: Synthesis of this compound

This protocol is based on procedures described in patent literature.[4][12]

-

Dissolve 2-butylbenzofuran-5-amine (1.0 eq) in dry dichloromethane (CH₂Cl₂) in a flask equipped with a nitrogen inlet and a dropping funnel.

-

Cool the stirred solution to a temperature between 0°C and 10°C using an ice bath.

-

Add triethylamine (Et₃N) (3.0 eq) to the solution.

-

Add methanesulfonyl chloride (CH₃SO₂Cl) (4.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10°C.[12]

-

After the addition is complete, allow the reaction to stir at the same temperature for 1-2 hours, monitoring for completion by TLC or HPLC.

-

Upon completion, pour the reaction mixture into water to quench. Separate the organic layer.

-

Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography to afford the final product as a white to off-white crystalline powder.[3]

| Parameter | Stage 1 (Cyclization)[5] | Stage 2 (Reduction) | Stage 3 (Sulfonylation)[4][12] |

| Key Reagents | PPh₃, n-Pentanoyl Chloride | H₂, Pd/C | Methanesulfonyl Chloride, Et₃N |

| Solvent | Toluene | Ethanol / Ethyl Acetate | Dichloromethane |

| Temperature | Reflux | Room Temperature | 0 - 10°C |

| Typical Yield | ~82% | >95% (Quantitative) | High |

| Key Control | Anhydrous conditions | Catalyst filtration | Temperature control |

Conclusion

The synthesis of this compound is reliably achieved through a robust and scalable three-stage pathway. The key strategic elements involve the construction of the 2-butyl-5-nitrobenzofuran core via an efficient intramolecular cyclization, followed by a clean and high-yielding catalytic reduction of the nitro group, and concluding with a standard methanesulfonylation of the resulting amine. Careful control of reaction conditions, particularly temperature during the final sulfonylation step, is crucial for maximizing yield and purity. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this valuable chemical intermediate.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Supplier [benchchem.com]

- 4. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]

- 5. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 141645-16-1 | Benchchem [benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. CA2429422C - Methanesulphonamido-benzofuran, preparation method and use thereof as synthesis intermediate - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]

"N-(2-butylbenzofuran-5-yl)methanesulfonamide" mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of N-(2-butylbenzofuran-5-yl)methanesulfonamide

Authored by a Senior Application Scientist

Preamble: Situating this compound in the Landscape of Drug Discovery

This compound is a molecule of significant interest, primarily recognized as a crucial intermediate in the synthesis of various organic compounds, including the antiarrhythmic drug dronedarone.[1][2][3] While its role as a synthetic building block is well-documented, its intrinsic pharmacological activity and specific mechanism of action remain less characterized. This guide moves beyond its established synthetic utility to explore its potential as a pharmacologically active agent in its own right.

The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[4][5][6][7][8][9][10] These activities include anti-inflammatory, antiviral, antimicrobial, and anticancer properties.[6][7][9] The diverse therapeutic applications of benzofuran derivatives stem from their ability to interact with a wide array of biological targets, such as protein kinases, enzymes, and receptors.[4] This inherent bioactivity of the benzofuran core suggests that this compound may possess its own unique pharmacological profile.

This technical guide will, therefore, adopt an investigative approach. We will first dissect the molecule's structural components to hypothesize a putative mechanism of action. Subsequently, we will outline a comprehensive, multi-faceted experimental strategy to systematically investigate and validate this proposed mechanism. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for unlocking the therapeutic potential of this intriguing benzofuran derivative.

Part 1: Deconstruction of the Molecular Architecture and a Hypothesized Mechanism of Action

The structure of this compound features three key components: the benzofuran scaffold, a 2-butyl substituent, and a 5-methanesulfonamide group. Each of these can contribute to its potential biological activity.

-

The Benzofuran Scaffold : As previously mentioned, this heterocyclic ring system is a cornerstone of many bioactive molecules.[4][5] Its planar structure allows for potential intercalation into DNA or interaction with flat hydrophobic regions of proteins.

-

The 2-Butyl Substituent : This alkyl chain enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets within target proteins.

-

The 5-Methanesulfonamide Group : Sulfonamide moieties are a classic feature of many successful drugs, including antibiotics, diuretics, and anti-inflammatory agents. This group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

Based on these structural features and the known activities of related benzofuran and sulfonamide-containing compounds, we hypothesize that This compound acts as an inhibitor of pro-inflammatory signaling pathways, potentially through the direct inhibition of a key protein kinase involved in inflammation, such as a member of the mitogen-activated protein kinase (MAPK) family or Rho-associated protein kinase (ROCK). [11] This hypothesis is supported by the known anti-inflammatory properties of some benzofuran derivatives and the common role of sulfonamides in kinase-inhibiting drugs.[2][8]

The proposed mechanism involves the compound binding to the ATP-binding pocket of the target kinase, with the benzofuran core providing a scaffold for hydrophobic interactions, and the methanesulfonamide group forming critical hydrogen bonds with the hinge region of the kinase. The 2-butyl group would further anchor the molecule within a hydrophobic pocket of the active site.

Proposed Signaling Pathway

Caption: Proposed inhibitory action on a pro-inflammatory signaling pathway.

Part 2: Experimental Validation of the Hypothesized Mechanism

A rigorous and multi-pronged experimental approach is required to test our hypothesis. The following sections detail the key experiments, their rationale, and step-by-step protocols.

Initial Screening for Anti-inflammatory Activity

Rationale: The first step is to determine if the compound exhibits any anti-inflammatory properties in a relevant cellular model. Lipopolysaccharide (LPS)-stimulated macrophages are a standard in vitro model for studying inflammation.

Experimental Protocol: Measurement of Pro-inflammatory Cytokine Production

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulation: Stimulate the cells with 100 ng/mL of LPS for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of each cytokine.

Target Identification and Validation

Rationale: If the compound shows anti-inflammatory activity, the next crucial step is to identify its direct molecular target(s). A combination of in silico and in vitro approaches will be employed.

Experimental Workflow for Target Identification

Caption: Workflow for target identification and validation.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Kinase Selection: Based on in silico screening results, select a panel of candidate kinases (e.g., p38 MAPK, JNK, ROCK1, ROCK2).

-

Assay Principle: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction. A decrease in luminescence indicates inhibition of the kinase.

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Luminescence Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC₅₀ value for each kinase.

Elucidation of the Cellular Mechanism of Action

Rationale: Once a direct target is validated, it is essential to confirm that the compound's cellular effects are mediated through the inhibition of this target.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

-

Cell Treatment: Treat RAW 264.7 cells with this compound at its IC₅₀ concentration for 1 hour, followed by stimulation with LPS for 30 minutes.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., phospho-p38, total-p38, phospho-NF-κB, total-NF-κB).

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

-

Densitometry: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.

Part 3: Data Presentation and Interpretation

Quantitative Data Summary

| Experiment | Parameter Measured | Endpoint | Hypothetical Result |

| Cytokine Production Assay | TNF-α and IL-6 levels | IC₅₀ | 8.5 µM (TNF-α), 12.2 µM (IL-6) |

| In Vitro Kinase Assay | Kinase activity (p38α MAPK) | IC₅₀ | 0.75 µM |

| In Vitro Kinase Assay | Kinase activity (ROCK1) | IC₅₀ | > 50 µM |

| Western Blot Analysis | Phospho-p38 levels | % Inhibition at 10 µM | 85% |

Interpretation of Results

The hypothetical data presented above would strongly support our initial hypothesis. A dose-dependent inhibition of pro-inflammatory cytokine production would confirm the compound's anti-inflammatory activity. A low micromolar IC₅₀ value against a specific kinase, such as p38α MAPK, in a biochemical assay would identify it as a potent direct inhibitor. Finally, the reduction of p38 phosphorylation in a cellular context would validate that the compound engages its target within the cell and modulates the downstream signaling pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy to investigate the mechanism of action of this compound, moving beyond its established role as a synthetic intermediate. The proposed workflow, from initial phenotypic screening to target identification and cellular validation, provides a robust framework for its characterization as a potential therapeutic agent.

Future studies should focus on lead optimization to improve potency and selectivity, as well as in vivo studies in animal models of inflammatory diseases to assess its efficacy and pharmacokinetic properties. The exploration of this compound and its derivatives could pave the way for a new class of anti-inflammatory drugs.

References

- 1. This compound Supplier [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. nbinno.com [nbinno.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 10. easpublisher.com [easpublisher.com]

- 11. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of "N-(2-butylbenzofuran-5-yl)methanesulfonamide"

An In-depth Technical Guide to the Biological Activity of N-(2-butylbenzofuran-5-yl)methanesulfonamide

Foreword: From Synthetic Intermediate to a Molecule of Interest

In the landscape of drug discovery and development, molecules often begin their journey with a singular, defined purpose. Such is the case for this compound, a compound primarily recognized as a crucial intermediate in the synthesis of Dronedarone, a potent antiarrhythmic agent.[1][2][3] However, to the discerning eye of a medicinal chemist or pharmacologist, the intrinsic chemical architecture of this molecule—a fusion of the privileged benzofuran scaffold and the versatile sulfonamide moiety—suggests a broader potential for biological activity.[4][5][6]

This guide is structured to provide a comprehensive technical overview for fellow researchers, scientists, and drug development professionals. It moves beyond the compound's established role, delving into its potential biological activities and providing a robust framework for their systematic investigation. We will explore not only what is known but, more importantly, how we can elucidate what is currently unknown.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical nature is the foundation upon which all biological investigation is built.

Chemical Structure:

The structure is characterized by a benzofuran ring system, with a butyl group at the 2-position and a methanesulfonamide group at the 5-position.[1] This combination of a lipophilic alkyl chain and a polar sulfonamide group imparts a specific balance of properties that are critical for its synthetic utility and potential biological interactions.

Physicochemical Data Summary:

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [9][10] |

| Melting Point | 145-148°C | [9] |

| Solubility | Freely soluble in DMSO and DMF; slightly soluble in ethanol | [9] |

| Storage | Stable at 2-8°C under an inert atmosphere | [7][9] |

These properties are critical for practical experimental design, from stock solution preparation for in vitro assays to formulation considerations for potential in vivo studies.

Established Role and Emerging Potential

A Key Intermediate in Dronedarone Synthesis

The primary and most well-documented application of this compound is as a key building block in the efficient synthesis of Dronedarone.[1] Dronedarone is a multi-channel ion antagonist used to treat cardiac arrhythmias.[2][3] The benzofuran core of the intermediate is a foundational element of the final drug's structure.

The Hypothesis of Broader Biological Activity

The rationale for exploring the independent biological activity of this compound stems from the well-established pharmacological profiles of its constituent chemical motifs:

-

Benzofuran Derivatives: This heterocyclic scaffold is present in numerous natural products and synthetic drugs, exhibiting a wide array of activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][4][6]

-

Sulfonamides: The sulfonamide group is a cornerstone of medicinal chemistry, famously known for its antibacterial properties ("sulfa drugs").[5] Furthermore, this functional group is a key feature in drugs targeting various conditions, including diuretics, anticonvulsants, and as inhibitors of specific enzymes like carbonic anhydrases.[11][12]

Based on this structural deconstruction, it is plausible to hypothesize that this compound could exhibit intrinsic biological activities, such as anti-inflammatory, anticancer, or antimicrobial effects.[1][13]

A Proposed Framework for Biological Characterization

The following sections outline a logical, tiered approach to systematically investigate the biological potential of this compound. This represents a practical workflow for any research team tasked with evaluating a compound of this nature.

Workflow for Initial Biological Screening

The initial phase aims to cast a wide net to identify potential areas of biological activity using high-throughput or well-established screening assays.

References

- 1. This compound Supplier [benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 437652-07-8 | this compound - Moldb [moldb.com]

- 9. nbinno.com [nbinno.com]

- 10. innospk.com [innospk.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. innospk.com [innospk.com]

A Comprehensive Technical Guide to N-(2-butylbenzofuran-5-yl)methanesulfonamide: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

Abstract

N-(2-butylbenzofuran-5-yl)methanesulfonamide (CAS No. 437652-07-8) is a sophisticated chemical intermediate that has emerged as a pivotal component in the synthesis of high-value active pharmaceutical ingredients (APIs). Its unique molecular architecture, which combines a benzofuran core, a butyl chain, and a methanesulfonamide moiety, makes it an indispensable building block, most notably in the production of the antiarrhythmic agent Dronedarone. This technical guide provides an in-depth analysis for researchers, chemists, and drug development professionals, covering the compound's physicochemical properties, detailed synthetic pathways, process optimization strategies, and critical role in API manufacturing. We will explore the causality behind experimental choices, from precursor synthesis to final purification, and contextualize its significance within the broader landscape of medicinal chemistry. This document serves as an authoritative resource, grounded in peer-reviewed literature and patent filings, to facilitate a comprehensive understanding of this vital pharmaceutical intermediate.

Introduction: The Strategic Importance of the Benzofuran-Sulfonamide Scaffold

The convergence of benzofuran and sulfonamide motifs in a single molecular entity represents a powerful strategy in medicinal chemistry. Benzofurans are a privileged heterocyclic scaffold found in numerous biologically active compounds, known for a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The sulfonamide group (-SO₂NH-), a cornerstone pharmacophore since the advent of sulfa drugs, imparts favorable physicochemical properties, including improved solubility and the ability to form critical hydrogen bonds with biological targets.[3] This functional group is integral to a diverse range of modern therapeutics, from diuretics to kinase inhibitors.[4]

This compound leverages the strengths of both moieties. It is primarily recognized as the key, late-stage intermediate in the synthesis of Dronedarone, an FDA-approved medication for managing atrial fibrillation.[5] Its design is not accidental; the methanesulfonamide group replaces a nitro group from an earlier precursor, 2-butyl-5-nitrobenzofuran, providing a stable, crystalline, and highly reactive handle for subsequent chemical transformations.[6] This strategic substitution improves handling, purification, and reaction yields, making it superior for industrial-scale synthesis.[6] Beyond Dronedarone, its structure is of significant interest as a building block for novel kinase inhibitors and other potential therapeutic agents.[7][8]

Physicochemical Properties and Analytical Characterization

A thorough understanding of the compound's properties is fundamental to its effective use in synthesis.

Core Physicochemical Data

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 437652-07-8 | [7][9][10] |

| Molecular Formula | C₁₃H₁₇NO₃S | [7][10] |

| Molecular Weight | 267.35 g/mol | [7][10] |

| Appearance | White to off-white crystalline powder | [7][11] |

| Melting Point | 145-148°C | [7] |

| Solubility | Freely soluble in DMSO and DMF; slightly soluble in ethanol | [7] |

| Storage Conditions | 2-8°C, under an inert atmosphere, sealed in dry conditions | [7][9][12] |

Quality Specifications and Analytical Methods

For pharmaceutical applications, stringent quality control is non-negotiable. High-purity this compound is essential for ensuring the safety and efficacy of the final API.

Standard Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities. A purity of ≥99.0% is the standard for pharmaceutical-grade material.[7]

-

Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the parent compound and any process-related impurities or degradation products.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H and ¹³C NMR) is employed for structural elucidation and confirmation, ensuring the correct isomeric form and connectivity of atoms.

-

Karl Fischer (KF) Titration: Determines water content, a critical parameter that can affect reactivity and stability.[7]

A typical quality specification sheet for this intermediate is presented below.

| Parameter | Specification | Method |

| Purity | ≥99.0% | HPLC |

| Water Content | ≤0.5% | Karl Fischer |

| Heavy Metals | ≤10 ppm | ICP-MS |

| Residual Solvents | Meets ICH Q3C Limits | GC-HS |

Synthesis and Manufacturing: From Precursor to High-Purity Intermediate

The industrial synthesis of this compound is a well-refined process designed for efficiency, scalability, and purity. The overall strategy involves the construction of the benzofuran core followed by functional group manipulation at the 5-position.

Retrosynthetic Analysis

A logical retrosynthetic pathway highlights the key bond disconnections and strategic precursors involved in the synthesis.

Core Synthesis: Methanesulfonylation of 2-butyl-5-aminobenzofuran

The most direct and widely adopted method for preparing the title compound is the reaction of 2-butyl-5-aminobenzofuran with methanesulfonyl chloride.[5]

Mechanism: The reaction proceeds via a classical nucleophilic substitution at the sulfur atom. The lone pair of electrons on the nitrogen of the aniline derivative (2-butyl-5-aminobenzofuran) attacks the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: Methanesulfonylation

-

Setup: To a stirred solution of 2-butyl-5-aminobenzofuran (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or cyclopentyl methyl ether (CPME), add triethylamine (1.1-1.5 eq) at room temperature under an inert atmosphere (e.g., Nitrogen).[5]

-

Addition: Slowly add methanesulfonyl chloride (1.05-1.2 eq) to the reaction mixture, maintaining the temperature below 30°C. The addition is exothermic, and a cooling bath may be necessary.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a solvent system such as ethyl acetate/hexane to afford this compound as a high-purity crystalline solid.[5]

Process Optimization and Green Chemistry

While the standard protocol is robust, modern process chemistry emphasizes efficiency and sustainability.

-

Catalytic Enhancements: The use of solid acid catalysts, such as H-Y zeolite, has been shown to accelerate related acylation reactions, reducing reaction times by up to 30% while maintaining high selectivity (>90%).[5] This approach offers the advantage of easy catalyst removal (filtration) and potential for recycling, which is highly desirable for large-scale manufacturing.

-

Solvent Selection: Dichloroethane, while effective, is being phased out due to environmental and health concerns. Cyclopentyl methyl ether (CPME) has emerged as a greener alternative, offering similar polarity and performance with a much better safety and environmental profile.[5]

| Parameter | Conventional Method | Optimized Method |

| Catalyst | None (Base-mediated) | H-Y Zeolite |

| Solvent | Dichloroethane (DCE) | Cyclopentyl Methyl Ether (CPME) |

| Reaction Time | 4–6 hours | 2–3 hours |

| Key Advantage | Simple, well-established | Faster, catalyst reuse, greener solvent |

Application in the Synthesis of Dronedarone

The primary industrial application of this compound is as the direct precursor to Dronedarone via a Friedel-Crafts acylation reaction.

The Friedel-Crafts Acylation Step

In this key transformation, the electron-rich benzofuran ring of the intermediate undergoes electrophilic aromatic substitution. The reaction is typically carried out with 4-(3-(dibutylamino)propoxy)benzoyl chloride in the presence of a Lewis acid catalyst.

The methanesulfonamide group at the 5-position is crucial. It acts as an ortho-, para-director, but more importantly, it deactivates the ring slightly less than a nitro group, facilitating a cleaner and higher-yielding Friedel-Crafts reaction at the 3-position. The crystalline nature of the intermediate also ensures high starting purity for this critical final step.[6]

Safety, Handling, and Storage

While this compound is classified as non-hazardous for transport, standard laboratory and manufacturing precautions for fine chemicals should be strictly followed.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. The parent compound, methanesulfonamide, is known to cause skin and eye irritation.[13]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder. Avoid generating dust.

-

Storage: Store in a cool (2-8°C), dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and oxygen.[7][9]

Conclusion

This compound is far more than a simple intermediate; it is a product of rational chemical design, optimized for performance in a multi-step pharmaceutical synthesis. Its well-characterized properties, robust and adaptable synthetic routes, and its critical role in the production of Dronedarone underscore its importance to the pharmaceutical industry. The ongoing research into benzofuran and sulfonamide derivatives suggests that this compound and its analogs will continue to be valuable building blocks for the discovery and development of future therapeutics. This guide provides the foundational knowledge for scientists and researchers to confidently handle, synthesize, and innovate with this key molecular scaffold.

References

- 1. dergi-fytronix.com [dergi-fytronix.com]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound Supplier [benchchem.com]

- 6. BR0116067B1 - Methanesulfonamido-benzofuran derivative, its preparation process and its use as a synthesis intermediate - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. innospk.com [innospk.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. N-(2-Butyl-1-benzofuran-5-yl)methanesulfonamide | C13H17NO3S | CID 9878493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. innospk.com [innospk.com]

- 12. 2-Butyl-5-[methanesulfonamido]benzofuran | 437652-07-8 [chemicalbook.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

A Technical Guide to the Therapeutic Potential of N-(2-butylbenzofuran-5-yl)methanesulfonamide: From Synthetic Intermediate to a Scaffold of Opportunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-butylbenzofuran-5-yl)methanesulfonamide is a molecule of significant interest, primarily recognized for its role as a key intermediate in the synthesis of complex pharmaceutical agents. However, its chemical architecture, featuring a privileged benzofuran scaffold and a pharmacologically significant methanesulfonamide moiety, suggests a broader potential for direct therapeutic applications. This technical guide provides an in-depth analysis of this compound, exploring its established synthetic utility and postulating its therapeutic possibilities based on the well-documented bioactivities of its constituent chemical motifs. We will delve into the rationale behind investigating this compound for novel therapeutic roles, propose potential mechanisms of action, and outline experimental workflows for its comprehensive evaluation.

Introduction: Unveiling the Potential Beyond an Intermediate

This compound, with the chemical formula C₁₃H₁₇NO₃S, is a sulfonamide derivative built upon a benzofuran core.[1] While its most prominent role to date is as a crucial building block in the synthesis of drugs like the antiarrhythmic agent Dronedarone, the intrinsic biological activities associated with both the benzofuran and methanesulfonamide functionalities warrant a closer examination of its own therapeutic potential.[2][3]

The benzofuran ring system is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4][5][6] Similarly, the methanesulfonamide group is a key pharmacophore in many approved drugs, enhancing physicochemical properties and often playing a critical role in target binding.[7] This guide will, therefore, explore the untapped therapeutic landscape of this compound.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for any drug discovery endeavor.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₃S | [1] |

| Molecular Weight | 267.35 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][8] |

| Melting Point | 145-148°C | [1] |

| Solubility | Freely soluble in DMSO and DMF; slightly soluble in ethanol | [1] |

Established Role as a Synthetic Intermediate: The Case of Dronedarone

The primary and well-documented application of this compound is as a key intermediate in the synthesis of Dronedarone.[2] Dronedarone is an antiarrhythmic drug used for the treatment of atrial fibrillation and atrial flutter.[3] The synthesis of Dronedarone often involves the modification of the benzofuran core of this compound.[3][9]

Illustrative Synthetic Pathway

The synthesis of this compound itself can be achieved from 5-amino-2-butyl-benzofuran or its precursor, 2-butyl-5-nitro-benzofuran.[9] A general representation of its role in further synthesis is depicted below.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Supplier [benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. innospk.com [innospk.com]

- 9. BR0116067B1 - Methanesulfonamido-benzofuran derivative, its preparation process and its use as a synthesis intermediate - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Dronedarone from "N-(2-butylbenzofuran-5-yl)methanesulfonamide"

Application Note: A Convergent Synthesis of Dronedarone

Topic: Synthesis of Dronedarone from N-(2-butylbenzofuran-5-yl)methanesulfonamide via Friedel-Crafts Acylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dronedarone, marketed as Multaq®, is a non-iodinated benzofuran derivative and a multichannel blocker used in the management of atrial fibrillation and atrial flutter.[1][2] Its synthesis is a topic of significant interest in medicinal and process chemistry. While several linear synthetic routes have been described, convergent strategies offer advantages in efficiency and flexibility.

This application note details a robust and convergent protocol for the synthesis of Dronedarone. The key transformation is a Friedel-Crafts acylation reaction that couples two advanced intermediates: the core benzofuran structure, This compound (V) , and the side-chain precursor, 4-(3-dibutylaminopropoxy)benzoyl chloride (IV) . This specific route is noteworthy as it performs the acylation on a substrate already bearing the methanesulfonamide group, a detail with important mechanistic implications.

Overall Synthetic Strategy

The synthesis is divided into two primary stages:

-

Preparation of the Acylating Agent: Synthesis of the 4-(3-dibutylaminopropoxy)benzoyl chloride side-chain, which will be attached to the benzofuran core.

-

Convergent Friedel-Crafts Acylation: The Lewis acid-catalyzed coupling of the benzofuran core with the prepared side-chain to yield the final Dronedarone molecule.

Caption: Overall workflow for the convergent synthesis of Dronedarone.

Part 1: Synthesis of the Acylating Agent

Principle and Rationale

The side-chain, 4-(3-dibutylaminopropoxy)benzoyl chloride (IV), is not commercially available and must be synthesized. The protocol outlined in patent EP2371808A1 provides an effective method starting from a protected 4-(3-chloropropoxy)benzoic acid.[3] The use of a protecting group for the carboxylic acid is essential to prevent unwanted side reactions during the initial alkylation step. Following nucleophilic substitution with dibutylamine and subsequent deprotection, the resulting benzoic acid is converted to the more reactive acyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3]

Protocol 1: Synthesis of 4-(3-Dibutylaminopropoxy)benzoyl Chloride (IV)

This protocol is adapted from procedures described in patent EP2371808A1.[3]

-

Step 1a: Alkylation. React a protected 4-(3-chloropropoxy)benzoic acid (e.g., the methyl or ethyl ester) with dibutylamine. This is a nucleophilic substitution where the secondary amine displaces the chloride. The reaction is typically carried out in a suitable solvent at elevated temperatures.

-

Step 1b: Deprotection. The resulting protected 4-(3-dibutylaminopropoxy)benzoic acid is deprotected. For an ester, this is achieved via saponification (hydrolysis with a base like NaOH), followed by acidification with an acid (e.g., HCl) to precipitate the free carboxylic acid.[3]

-

Step 1c: Acyl Chloride Formation. Suspend the 4-(3-dibutylaminopropoxy)benzoic acid in an inert solvent such as chlorobenzene, with a catalytic amount of DMF. Add thionyl chloride (SOCl₂) dropwise at room temperature. Heat the mixture (e.g., to 85°C) for a sufficient duration to ensure complete conversion. The resulting 4-(3-dibutylaminopropoxy)benzoyl chloride hydrochloride is often used directly in the next step without isolation.[3][4]

Part 2: Dronedarone Synthesis via Friedel-Crafts Acylation

Principle and Rationale: Overcoming Electronic Deactivation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[5][6] The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), which coordinates to the acyl chloride, generating a highly electrophilic acylium ion (or a complex that functions as one).

A significant technical consideration in this specific synthesis is the electronic nature of the substrate, This compound (V) . The methanesulfonamide group (-NHSO₂CH₃) is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. This deactivation would typically make a Friedel-Crafts reaction challenging. However, the reaction is successful due to several factors:

-

The benzofuran ring system is inherently electron-rich and susceptible to electrophilic attack, particularly at the C3 position.[7]

-

The reaction is performed under forcing conditions (e.g., with a potent Lewis acid) to drive the formation of the desired product.[4][8]

The reaction proceeds via the electrophilic attack of the acylium ion generated from intermediate (IV) onto the electron-rich C3 position of the benzofuran ring of intermediate (V) .

Caption: Mechanism of the Friedel-Crafts acylation step.

Protocol 2: Synthesis of Dronedarone

This protocol is based on the convergent approach disclosed in patent EP2371808A1.[3]

-

Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen), suspend this compound (V) and the chosen Lewis acid (e.g., ferric chloride or aluminum chloride) in an appropriate anhydrous solvent like chlorobenzene.[4][8]

-

Reagent Addition: Cool the suspension (e.g., to 0-5°C). Slowly add the solution of 4-(3-dibutylaminopropoxy)benzoyl chloride hydrochloride (IV) (prepared in Part 1) to the reaction mixture, maintaining the low temperature.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 1-2 hours) until completion, which can be monitored by a suitable chromatographic method (e.g., HPLC or TLC).[4]

-

Workup and Quenching: Carefully quench the reaction by pouring the mixture into a mixture of ice and water. This will hydrolyze the Lewis acid complexes.

-